Tosyloxymethylphosphonic acid monoethyl ester
Overview
Description
Tosyloxymethylphosphonic acid monoethyl ester is a chemical compound with the molecular formula C10H15O6PS. It is an organophosphorus compound that features a phosphonic acid ester functional group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
Tosyloxymethylphosphonic acid monoethyl ester is a complex organic compound. Phosphonic esters, a group to which this compound belongs, are known to be important starting materials or intermediates in organic chemistry and can possess biological activity .
Mode of Action
It’s known that monoalkyl phosphonic derivatives, which are related compounds, can be converted to the corresponding dialkyl alkylphosphonates on reaction with alkyl halides in the presence of triethylamine . This suggests that this compound may interact with its targets through similar chemical reactions.
Result of Action
Phosphonic esters are known to be important starting materials or intermediates in organic chemistry and can possess biological activity , suggesting that this compound may have significant effects at the molecular and cellular level.
Biochemical Analysis
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Specific studies are needed to elucidate the exact molecular mechanisms of Tosyloxymethylphosphonic acid monoethyl ester.
Metabolic Pathways
It could potentially interact with various enzymes or cofactors and could influence metabolic flux or metabolite levels . Specific studies are needed to elucidate these potential effects.
Transport and Distribution
It could potentially interact with transporters or binding proteins and could influence its localization or accumulation .
Subcellular Localization
It could potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tosyloxymethylphosphonic acid monoethyl ester can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the formation of the desired ester as the main product .
Another method involves the use of microwave-assisted synthesis, which has been shown to accelerate the reaction and improve yields. In this approach, the reaction is carried out in a microwave reactor, which provides rapid heating and efficient mixing of the reactants .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. These processes are designed to optimize yield and purity while minimizing the use of hazardous reagents and solvents. The use of automated reactors and advanced monitoring systems ensures consistent product quality and efficient production .
Chemical Reactions Analysis
Types of Reactions
Tosyloxymethylphosphonic acid monoethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The ester group can be substituted with other nucleophiles, leading to the formation of different phosphonic acid derivatives.
Hydrolysis: The ester can be hydrolyzed to yield the corresponding phosphonic acid and alcohol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as amines and thiols. Reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Hydrolysis: Hydrolysis reactions are often performed using aqueous acids or bases, such as hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used, while reducing agents include sodium borohydride and lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Various phosphonic acid derivatives.
Hydrolysis: Phosphonic acid and alcohol.
Oxidation and Reduction: Oxidized or reduced forms of the original compound.
Scientific Research Applications
Tosyloxymethylphosphonic acid monoethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other organophosphorus compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: It serves as an intermediate in the synthesis of antiviral and anticancer drugs, particularly nucleoside analogs.
Industry: The compound is used in the production of herbicides, fungicides, and other agrochemicals
Comparison with Similar Compounds
Similar Compounds
- Diethyl (tosyloxy)methylphosphonate
- Diethyl p-toluenesulfonylmethylphosphonate
- Diethyl p-tosyloxymethylphosphonate
Uniqueness
Tosyloxymethylphosphonic acid monoethyl ester is unique due to its specific ester functional group, which imparts distinct reactivity and stability compared to other similar compounds. Its ability to undergo a wide range of chemical reactions and its applications in diverse fields make it a valuable compound in both research and industry .
Properties
IUPAC Name |
ethoxy-[(4-methylphenyl)sulfonyloxymethyl]phosphinic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15O6PS/c1-3-15-17(11,12)8-16-18(13,14)10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFIIAJPIMIDUML-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(COS(=O)(=O)C1=CC=C(C=C1)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15O6PS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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